molecular formula C15H21NO2 B14586502 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one CAS No. 61025-29-4

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B14586502
CAS No.: 61025-29-4
M. Wt: 247.33 g/mol
InChI Key: MNTYZZXUHOBZRZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of ketones It features a methoxyphenyl group and a pyrrolidinyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a base such as sodium hydroxide to form an intermediate.

    Addition of Butanone: The intermediate is then reacted with butanone under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and pyrrolidinyl group may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethanone: Similar structure but with a shorter carbon chain.

    1-(4-Methoxyphenyl)-3-(pyrrolidin-1-yl)propan-1-one: Similar structure with a different carbon chain length.

Uniqueness

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61025-29-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO2/c1-18-14-8-6-13(7-9-14)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3

InChI Key

MNTYZZXUHOBZRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCN2CCCC2

Origin of Product

United States

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